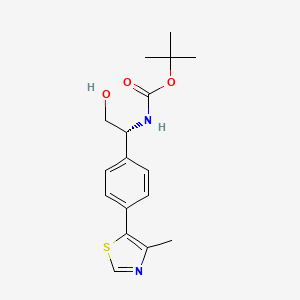
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of a bromine atom and a methylcyclobutyl group in its structure makes this compound unique and potentially useful in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-methylcyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of new sulfonamide derivatives.
Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Formation of primary or secondary amines.
科学的研究の応用
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry:
Biological Studies: Employed in studying the inhibition of bacterial growth by targeting bacterial enzymes.
Industrial Applications: Used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of 4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide involves the inhibition of specific enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma or interfere with the pH regulation in cancer cells, leading to their death .
類似化合物との比較
Similar Compounds
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide: Similar structure but with a methoxybenzyl group instead of a methylcyclobutyl group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a fluorophenyl group instead of a methylcyclobutyl group.
4-Bromo-N-(piperidin-4-yl)benzenesulfonamide: Contains a piperidinyl group instead of a methylcyclobutyl group.
Uniqueness
The uniqueness of 4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide lies in its specific structural features, such as the presence of a methylcyclobutyl group, which can influence its binding affinity and selectivity towards certain enzymes. This makes it a valuable compound for designing targeted enzyme inhibitors with potential therapeutic applications.
特性
分子式 |
C11H14BrNO2S |
|---|---|
分子量 |
304.21 g/mol |
IUPAC名 |
4-bromo-N-(1-methylcyclobutyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO2S/c1-11(7-2-8-11)13-16(14,15)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 |
InChIキー |
RILJPDBVSFZPQH-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1)NS(=O)(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)

![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)








